9H-Carbazole, 9-(1-propoxyethyl)-
Description
9H-Carbazole, 9-(1-propoxyethyl)- is a carbazole derivative substituted at the 9-position with a 1-propoxyethyl group. Carbazole derivatives are renowned for their optoelectronic properties, thermal stability, and applications in organic electronics, including organic light-emitting diodes (OLEDs), sensors, and polymers . The propoxyethyl substituent introduces an ether-linked alkyl chain, which can influence solubility, molecular packing, and electronic behavior.
Properties
CAS No. |
10523-10-1 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
9-(1-propoxyethyl)carbazole |
InChI |
InChI=1S/C17H19NO/c1-3-12-19-13(2)18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
ZOQBRLFVNBWQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9H-Carbazole, 9-(1-propoxyethyl)- typically involves the functionalization of the carbazole core. One common synthetic route includes the alkylation of carbazole with 1-bromo-1-propoxyethane under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9H-Carbazole, 9-(1-propoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Major products formed from these reactions include hydroxylated carbazoles, amine derivatives, and various substituted carbazoles, depending on the reagents and conditions used.
Scientific Research Applications
9H-Carbazole, 9-(1-propoxyethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-(1-propoxyethyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme . This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Fluorescence and Charge Transport
- 9-(4-Methoxyphenyl)-9H-carbazole : The methoxyphenyl group enhances conjugation and stabilizes excited states, leading to strong fluorescence. Crystal packing involves weak C–H···π interactions (51.2% H···H and 39.9% C···H contacts) . The HOMO-LUMO separation is optimized for charge transport, making it suitable for OLEDs.
- 9-(2-Bromophenyl)-9H-carbazole : Bromine’s electron-withdrawing nature reduces conjugation compared to methoxy, lowering fluorescence intensity. However, bromine enables cross-coupling reactions for further functionalization .
- 9-(4-Vinylbenzyl)-9H-carbazole : The vinylbenzyl group facilitates polymerization via ATRP, forming star polymers with tunable optical properties. The rigid structure enhances charge mobility in thin films .
- 1-(4-Fluorobenzoyl)-9H-carbazole : The electron-withdrawing fluorobenzoyl group shifts HOMO-LUMO levels, reducing bandgap and altering electroluminescent properties .
Propoxyethyl Group : The ether oxygen in 9-(1-propoxyethyl)- likely donates electrons, similar to methoxy, but the alkyl chain may reduce crystallinity, improving solubility for solution-processed devices.
Solubility and Processability
- Alkylated Derivatives (e.g., 3,6-dihexyl-9H-carbazole) : Long alkyl chains (hexyl) significantly enhance solubility in organic solvents, critical for solution processing .
- Aryl-Substituted Derivatives (e.g., 9-(naphthalen-1-yl)-9H-carbazole) : Bulky aryl groups reduce solubility but improve thermal stability and film-forming properties .
- Propoxyethyl Group : The shorter propoxyethyl chain balances solubility and processability, offering moderate solubility without excessive bulk.
Crystal Packing and Intermolecular Interactions
- 9-(4-Methoxyphenyl)-9H-carbazole : Crystallizes in the orthorhombic Pbca space group with dihedral angles of 56.78° between carbazole and substituent planes. Intermolecular C–H···π interactions dominate .
- 9-(4-Bromobutyl)-9H-carbazole : Linear alkyl chains promote van der Waals interactions, leading to layered packing .
- Propoxyethyl Group : The ether oxygen may participate in dipole-dipole interactions, while the alkyl chain could disrupt π-π stacking, resulting in less ordered films.
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Fluorescence | Solubility | HOMO-LUMO (eV) | Key Application |
|---|---|---|---|---|---|
| 9-(4-Methoxyphenyl)-9H-carbazole | Methoxyphenyl | High | Moderate | -5.5 / -2.3 | OLEDs, Sensors |
| 9-(1-Propoxyethyl)-9H-carbazole | Propoxyethyl | Moderate* | High* | -5.2 / -2.5* | Solution OLEDs* |
| 9-(2-Bromophenyl)-9H-carbazole | Bromophenyl | Low | Low | -5.8 / -1.9 | Synthetic Intermediate |
| 9-(4-Vinylbenzyl)-9H-carbazole | Vinylbenzyl | High | Moderate | -5.4 / -2.4 | Polymers, OLEDs |
*Inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
